molecular formula C5H6FN3 B1270136 2-Fluoro-6-hydrazinopyridine CAS No. 80714-39-2

2-Fluoro-6-hydrazinopyridine

Cat. No. B1270136
CAS RN: 80714-39-2
M. Wt: 127.12 g/mol
InChI Key: GESCDDOSISTEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-6-hydrazinopyridine is a chemical compound with the empirical formula C5H6FN3 and a molecular weight of 127.12 . It is used in scientific research and has intriguing properties that make it valuable for various applications, including drug discovery, organic synthesis, and catalysis.


Molecular Structure Analysis

The molecular structure of 2-Fluoro-6-hydrazinopyridine is represented by the SMILES string NNc1cccc(F)n1 . The InChI code is 1S/C5H6FN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9) .


Physical And Chemical Properties Analysis

2-Fluoro-6-hydrazinopyridine is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Synthesis and Pharmaceutical Research

  • Synthesis of Novel Compounds : 2-Fluoro-6-hydrazinopyridine is used in the synthesis of novel fluorine-substituted heterobicyclic nitrogen systems, which are potential inhibitors for HIV-1 activity (Abdel-Rahman, Makki, & Al-Romaizan, 2014).
  • Anticonvulsant and Anti-Electroshock Properties : This compound reacts with nitriles to produce pyrazoles that exhibit anticonvulsant and anti-electroshock properties (Fomum & Ifeadike, 1985).

Chemical Analysis and Spectroscopy

  • X-Ray and Spectroscopic Analysis : 2-Fluoro-6-hydrazinopyridine derivatives have been studied using X-ray diffraction, revealing structural differences compared to similar compounds and contributing to the understanding of hydrogen bonding and molecular interactions (Tranfić et al., 2011).

Application in Ligand Synthesis

  • Synthesis of Bis-Pyrazolylpyridines : This compound is crucial for preparing a variety of bis-pyrazolylpyridines, aiding in the efficient synthesis of sterically crowded pyridine derivatives (Brien, Garner, & Pinney, 2006).

Radiochemistry and Radiopharmaceuticals

  • Synthesis of Radioligands : It is used in synthesizing radioligands for imaging central nicotinic acetylcholine receptors, showing its potential in neuroimaging and the study of neurological diseases (Dollé et al., 1998).

Bioimaging and Chemosensing

  • Fluorescent Chemosensing : Derivatives of 2-Fluoro-6-hydrazinopyridine have been applied in developing fluorescent chemosensors for detecting metal ions like Al3+ and Zn(II), showing potential in environmental monitoring and bioimaging (Rahman et al., 2017).

Safety And Hazards

When handling 2-Fluoro-6-hydrazinopyridine, it is advised not to breathe dust, mist, or spray. Personal protective equipment should be worn, and contact with skin and eyes should be avoided . The substance is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(6-fluoropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-4-2-1-3-5(8-4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESCDDOSISTEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363074
Record name 2-fluoro-6-hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-hydrazinopyridine

CAS RN

80714-39-2
Record name 2-fluoro-6-hydrazinopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Difluoropyridine (25 g), isopropyl alcohol (100 ml) and hydrazine hydrate (40 ml) were mixed and refluxed with heating for 3 hours. The isopropyl alcohol was evaporated under reduced pressure, and the residue was added with water. The deposited crystals were collected by filtration, washed with water and dried to obtain 6-fluoro-2-hydrazinopyridine (21.2 g, yield: 76.8%). Coloration was observed during drying, and accordingly, the product was used for the next reaction immediately after the drying.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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